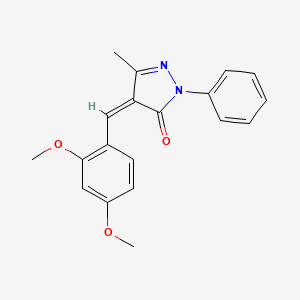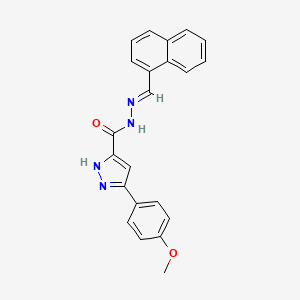
(4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-(2,4-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one est un composé organique synthétique appartenant à la classe des pyrazolones. Ce composé se caractérise par sa structure unique, qui comprend un groupe benzylidène, deux groupes méthoxy et un noyau pyrazolone. Il présente un intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (4Z)-4-(2,4-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one implique généralement la condensation de la 2,4-diméthoxybenzaldéhyde avec la 5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one en milieu basique. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium, et le mélange est porté à reflux dans un solvant approprié comme l'éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait l'adaptation à grande échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de solvants et de réactifs de qualité industrielle, et l'emploi de techniques de purification à grande échelle telles que la chromatographie continue ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
(4Z)-4-(2,4-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent conduire à la formation de dérivés dihydro.
Substitution: Des réactions de substitution électrophile ou nucléophile peuvent se produire sur les cycles aromatiques ou le noyau pyrazolone.
Réactifs et conditions usuels
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution: Des réactifs comme les halogènes, les agents alkylants ou les nucléophiles (par exemple, les amines, les thiols) peuvent être employés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction pourrait produire des dérivés dihydro. Les réactions de substitution peuvent conduire à diverses pyrazolones substituées ou dérivés benzylidène.
Applications De Recherche Scientifique
(4Z)-4-(2,4-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one a plusieurs applications en recherche scientifique, notamment:
Chimie médicinale: Le composé est étudié pour ses activités pharmacologiques potentielles, telles que ses propriétés anti-inflammatoires, analgésiques et antimicrobiennes.
Recherche biologique: Il est utilisé comme une sonde pour étudier les interactions enzymatiques et la liaison des récepteurs.
Applications industrielles: Le composé peut être exploré pour une utilisation dans la synthèse d'autres molécules organiques complexes ou comme intermédiaire dans les procédés de fabrication chimique.
Mécanisme d'action
Le mécanisme d'action de (4Z)-4-(2,4-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui conduit à divers effets biologiques. Par exemple, il peut inhiber les enzymes cyclooxygénases, ce qui entraîne des effets anti-inflammatoires, ou se lier à des protéines microbiennes, exerçant une activité antimicrobienne.
Mécanisme D'action
The mechanism of action of (4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects, or bind to microbial proteins, exerting antimicrobial activity.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(2,4-diméthoxybenzylidène)-2-phényl-2,4-dihydro-3H-pyrazol-3-one: Ne possède pas le groupe méthyle en position 5.
4-(2,4-diméthoxybenzylidène)-5-méthyl-2,4-dihydro-3H-pyrazol-3-one: Ne possède pas le groupe phényle en position 2.
4-(2,4-diméthoxybenzylidène)-5-méthyl-2-phényl-3H-pyrazol-3-one: Ne possède pas le groupe dihydro en positions 2,4.
Unicité
L'unicité de (4Z)-4-(2,4-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one réside dans son motif de substitution spécifique, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport aux composés similaires
Propriétés
Formule moléculaire |
C19H18N2O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H18N2O3/c1-13-17(11-14-9-10-16(23-2)12-18(14)24-3)19(22)21(20-13)15-7-5-4-6-8-15/h4-12H,1-3H3/b17-11- |
Clé InChI |
NZHCFKTUYOZTCO-BOPFTXTBSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11685596.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685600.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11685607.png)
![diethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11685609.png)
![2-{(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11685612.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11685618.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11685628.png)
![4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl (4-chloro-2-methylphenoxy)acetate](/img/structure/B11685631.png)
![{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B11685652.png)
![N'-[(E)-thiophen-2-ylmethylidene]naphthalene-1-carbohydrazide](/img/structure/B11685653.png)
![1,1'-[benzene-1,4-diylbis(5-phenyl-4,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone)](/img/structure/B11685660.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11685664.png)
![Tetrahydrofuran-2-ylmethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685681.png)
